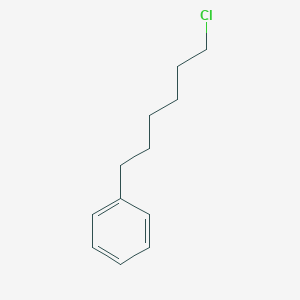

1-Chloro-6-phenylhexane

Descripción general

Descripción

1-Chloro-6-phenylhexane is an organic compound with the chemical formula C₁₂H₁₇Cl. It is a colorless liquid with an odor similar to alkanes. This compound is relatively stable and is not easily decomposed under light. It has low solubility in water but is soluble in non-polar solvents such as ethers and alkanes .

Métodos De Preparación

1-Chloro-6-phenylhexane can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with hexane. Initially, a reagent such as benzyl sodium chloride or benzyl lithium chloride is used to introduce a benzyl group into a hexane molecule. Subsequently, a chlorine atom is introduced into the molecule through a chlorination reaction, resulting in the formation of this compound .

Another method involves the use of 6-phenyl-1-hexanol as a starting material. This compound is reacted with thionyl chloride in chloroform under heating conditions to yield this compound .

Análisis De Reacciones Químicas

1-Chloro-6-phenylhexane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: It can be reduced to form hydrocarbons by removing the chlorine atom.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-Chloro-6-phenylhexane serves as a substrate and intermediate in organic synthesis. Its unique structure allows it to participate in several types of chemical reactions:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, making it a valuable reagent in the synthesis of more complex organic compounds.

- Oxidation and Reduction Reactions : It can be oxidized to form alcohols or ketones and reduced to yield hydrocarbons. Common reagents include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction.

Biological Research

In biological studies, this compound is employed to investigate biochemical pathways and molecular interactions. Its ability to act as a model compound allows researchers to explore the effects of halogenated compounds on biological systems.

Case Study: Interaction with Enzymes

Research has demonstrated that halogenated compounds can influence enzyme activity. For instance, studies involving chlorinated compounds have shown alterations in the catalytic efficiency of certain enzymes, providing insights into how these compounds may affect metabolic pathways .

Pharmaceutical Applications

In the field of medicine, this compound is utilized in drug discovery and synthesis. Its derivatives are often explored for potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

One notable application is in the synthesis of anticancer agents. Researchers have used this compound as a starting material to develop compounds that exhibit selective cytotoxicity against cancer cells while sparing healthy cells. This selectivity is crucial for minimizing side effects during treatment .

Industrial Uses

This compound is also an important organic solvent in chemical laboratories and industrial settings. Its properties make it suitable for various applications, including:

Mecanismo De Acción

The mechanism of action of 1-Chloro-6-phenylhexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of new compounds. In oxidation reactions, it undergoes changes in its oxidation state, resulting in the formation of alcohols or ketones. The pathways involved in these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

1-Chloro-6-phenylhexane can be compared with other similar compounds such as:

1-Bromo-6-phenylhexane: Similar to this compound, but with a bromine atom instead of chlorine. It undergoes similar reactions but with different reactivity due to the nature of the halogen atom.

1-Iodo-6-phenylhexane: Contains an iodine atom instead of chlorine. It is more reactive in substitution reactions compared to this compound.

This compound is unique due to its specific reactivity and stability, making it a valuable compound in various chemical processes.

Actividad Biológica

1-Chloro-6-phenylhexane (CHCl) is an organic compound that has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a chloro substituent on a hexane chain with a phenyl group. The presence of the chlorine atom allows the compound to engage in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Additionally, the phenyl group can participate in aromatic interactions, influencing the compound's reactivity in biological systems.

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols.

- Oxidation Reactions : It can be oxidized to form alcohols or ketones.

- Reduction Reactions : Reduction can yield hydrocarbons, typically using hydrogen gas in the presence of a catalyst.

Biological Applications

This compound is utilized in various biological contexts:

1. Biochemical Pathways : It serves as a substrate in studies focusing on metabolic pathways and enzyme interactions. Its structural properties make it suitable for investigating mechanisms of action involving halogenated compounds.

2. Pharmaceutical Synthesis : The compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific molecular interactions within biological systems .

3. Toxicological Studies : Research indicates that halogenated hydrocarbons like this compound may exhibit cytotoxic effects at certain concentrations. For instance, studies have shown that similar compounds can inhibit cellular processes by interacting with proteins involved in gene transcription .

Cytotoxicity and Interaction Studies

A study examining the interaction of chlorinated compounds with thyroid hormone receptors found that certain derivatives exhibited significant cytotoxicity. While specific data on this compound was not detailed, the implications of similar compounds suggest potential toxicity that warrants further investigation .

Synthesis and Reactivity

Research has demonstrated that this compound can participate in various synthetic routes leading to biologically active compounds. For example, its reactivity with acryloyl chloride under catalytic conditions has been explored to yield products with potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity and chemical properties of this compound:

| Property/Study | Details |

|---|---|

| Chemical Formula | CHCl |

| Reactivity | Participates in substitution, oxidation, and reduction reactions |

| Biological Applications | Used in biochemical pathway studies and pharmaceutical synthesis |

| Cytotoxicity Studies | Exhibits potential cytotoxic effects; further studies needed to quantify effects |

| Synthesis Applications | Intermediate in synthesizing various biologically active compounds |

Propiedades

IUPAC Name |

6-chlorohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVNHNOEUMFFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.